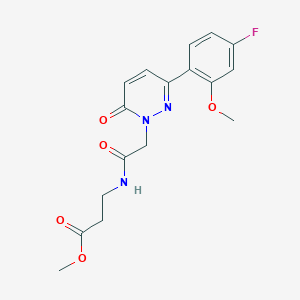![molecular formula C25H30FN5O3 B15104660 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15104660.png)
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its intricate molecular structure, which includes a benzylpiperazine moiety, a piperazinyl group, and a fluorophenylacetamide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of 4-benzylpiperazine, which is then reacted with acetic anhydride to form an acetylated intermediate. This intermediate undergoes further reactions, including the introduction of a piperazinyl group and the attachment of a fluorophenylacetamide moiety. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of robust reaction conditions, and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazine derivatives: These compounds share the benzylpiperazine moiety and exhibit similar chemical properties and reactivity.
Fluorophenylacetamide derivatives: Compounds with the fluorophenylacetamide segment may have comparable biological activities and applications.
Uniqueness
What sets 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H30FN5O3 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[1-[2-(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H30FN5O3/c26-20-6-8-21(9-7-20)28-23(32)16-22-25(34)27-10-11-31(22)24(33)18-30-14-12-29(13-15-30)17-19-4-2-1-3-5-19/h1-9,22H,10-18H2,(H,27,34)(H,28,32) |
InChI Key |
VHDBZDKWMUNQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
methanone](/img/structure/B15104617.png)


![4-butyl-6-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15104651.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104671.png)
